molecular formula C15H12N2OS B183630 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 117106-06-6

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B183630
CAS-Nummer: 117106-06-6
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: IFCHTXWAPAEDEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazoline, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C15H12N2OSC_{15}H_{12}N_{2}OS and has been studied for various pharmacological effects, including anti-tubercular, anti-leishmanial, and cytotoxic activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Weight : 268.334 g/mol
  • CAS Number : 117106-06-6
  • LogP : 3.35670 (indicating moderate lipophilicity)

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of 2,3-dihydroquinazolin-4(1H)-one derivatives, including this compound. In vitro evaluations against Mycobacterium tuberculosis H37Ra revealed that several derivatives exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.0 µg/mL. The most potent compound in the series had an MIC of 12.5 µg/mL, indicating its potential as a lead candidate for further development against tuberculosis .

Anti-Leishmanial Activity

In silico studies have suggested that derivatives of 2,3-dihydroquinazolin-4(1H)-one possess promising anti-leishmanial activities. Molecular docking studies targeting key proteins such as Pyridoxal Kinase and Trypanothione Reductase showed strong binding affinities. In vitro testing confirmed these findings with IC50 values as low as 0.05 µg/mL for certain derivatives . These results indicate that modifications to the quinazoline structure can enhance biological efficacy against leishmaniasis.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored. Compounds derived from this scaffold demonstrated significant cytotoxicity against various cancer cell lines, including LoVo and HCT-116 cells. Mechanistic studies revealed that the cytotoxicity is mediated through apoptosis pathways involving the modulation of Bcl-2 family proteins and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural characteristics. The presence of specific substituents at the phenyl and thioxo positions can significantly affect their pharmacological properties. For instance:

  • Methyl groups at position 5 enhance lipophilicity and may improve membrane permeability.
  • Phenyl substitution offers additional interaction sites for binding to biological targets.

Research Findings Summary

Activity TypeMIC/IC50 ValuesReference
Anti-Tubercular12.5 - 25 µg/mL
Anti-LeishmanialIC50 = 0.05 µg/mL
Cytotoxicity (LoVo)IC50 = 294.32 µM
Cytotoxicity (HCT-116)IC50 = 298.05 µM

Case Studies

  • Anti-TB Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their anti-tubercular activity using agar dilution methods. Among them, one compound showed remarkable efficacy with an MIC of 12.5 µg/mL against M. tuberculosis .
  • In Silico Docking Studies : Molecular docking studies indicated that certain derivatives have high binding affinities to target proteins involved in leishmaniasis treatment, suggesting a rational approach to drug design based on structural modifications .

Eigenschaften

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHTXWAPAEDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561850
Record name 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-06-6
Record name 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.